![molecular formula C14H20BFO3 B6304102 6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester CAS No. 2121513-01-5](/img/structure/B6304102.png)
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester
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Description
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester is a boronic ester that has been extensively studied for its potential in various applications. It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through various borylation approaches . The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester is C14H20BFO3 and its molecular weight is 266.12 g/mol . The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported show that it has a surprisingly small A-value .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound is used in the protodeboronation of pinacol boronic esters. This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of δ-®-coniceine
The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine, a naturally occurring alkaloid found in poison hemlock (Conium maculatum) .
Synthesis of indolizidine 209B
The protodeboronation process has also been used in the formal total synthesis of indolizidine 209B, a naturally occurring alkaloid .
Preparation of Functionally Selective Allosteric Modulators
The compound is used in the preparation of functionally selective allosteric modulators of GABAA receptors .
Preparation of Inhibitors of the Checkpoint Kinase Wee1
The compound is used in the preparation of inhibitors of the checkpoint kinase Wee1, a protein that plays a key role in cell cycle regulation .
properties
IUPAC Name |
2-(6-fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-8-10(16)11(12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZFVYOHNZHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester |
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